Cas no 1558308-41-0 (2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one)

2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one
- EN300-1749441
- 2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one
- 1558308-41-0
-
- インチ: 1S/C10H11N3O/c1-7(11)10(14)8-6-12-13-5-3-2-4-9(8)13/h2-7H,11H2,1H3
- InChIKey: XWGBNEJVZXNQNV-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N)C1C=NN2C=CC=CC2=1
計算された属性
- せいみつぶんしりょう: 189.090211983g/mol
- どういたいしつりょう: 189.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749441-2.5g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 2.5g |
$3501.0 | 2023-09-20 | ||
Enamine | EN300-1749441-1.0g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 1g |
$1785.0 | 2023-05-26 | ||
Enamine | EN300-1749441-0.05g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 0.05g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1749441-0.1g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 0.1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1749441-10.0g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 10g |
$7681.0 | 2023-05-26 | ||
Enamine | EN300-1749441-0.25g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 0.25g |
$1642.0 | 2023-09-20 | ||
Enamine | EN300-1749441-5g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 5g |
$5179.0 | 2023-09-20 | ||
Enamine | EN300-1749441-0.5g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 0.5g |
$1714.0 | 2023-09-20 | ||
Enamine | EN300-1749441-5.0g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 5g |
$5179.0 | 2023-05-26 | ||
Enamine | EN300-1749441-10g |
2-amino-1-{pyrazolo[1,5-a]pyridin-3-yl}propan-1-one |
1558308-41-0 | 10g |
$7681.0 | 2023-09-20 |
2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Wei Chen Nanoscale, 2015,7, 6957-6990
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1558308-41-0 and Product Name: 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one
The compound with the CAS number 1558308-41-0 and the product name 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework of this compound integrates multiple functional groups, including an amino group and a pyrazolo[1,5-a]pyridine moiety, which contribute to its versatile reactivity and biological activity.
Recent studies have highlighted the importance of pyrazolo[1,5-a]pyridine derivatives in the development of novel therapeutic agents. These heterocycles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazolo[1,5-a]pyridine scaffold in 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one suggests that this compound may exhibit similar pharmacological effects. Moreover, the incorporation of an amino group at the propyl chain enhances its potential for further chemical modifications, making it a valuable scaffold for drug discovery.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are critical for understanding their mechanisms of action. The structural features of 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one provide a rich platform for investigating its interactions with biological targets. For instance, the pyrazolo[1,5-a]pyridine ring is known to interact with various enzymes and receptors, which could be exploited for therapeutic purposes. The amino group also offers opportunities for hydrogen bonding interactions, further enhancing binding affinity.
Current research in this area has demonstrated that derivatives of pyrazolo[1,5-a]pyridine can modulate key signaling pathways involved in diseases such as cancer and inflammation. The compound 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one is being explored as a potential lead compound in these efforts. Preliminary studies suggest that it may inhibit the activity of certain kinases and transcription factors, which are implicated in disease progression. These findings underscore the importance of this compound as a candidate for further development.
The synthesis of 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the pyrazolo[1,5-a]pyridine core through cyclocondensation reactions. Subsequent functionalization steps introduce the propyl chain and the amino group at strategic positions within the molecule. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations with high efficiency.
The characterization of this compound is another critical aspect of its study. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm its structure and purity. These techniques provide detailed insights into the molecular geometry and electronic properties of 2-amino-1-{pyrazolo1,5-apyridin-3-yl}propan-1-one, which are essential for understanding its reactivity and biological activity.
One of the most exciting aspects of this compound is its potential for further derivatization to create novel analogs with enhanced properties. By modifying specific functional groups or introducing new moieties, researchers can fine-tune the pharmacological profile of 2-amino-1-{pyrazolo1,5-apyridin-3-y}lpropan-l-one to target specific diseases or biological pathways more effectively. This flexibility makes it an invaluable tool in drug discovery.
The impact of such compounds on pharmaceutical development cannot be overstated. The ability to design molecules with precise structural features allows for targeted interventions at the molecular level. This approach has led to significant advancements in treating various diseases and improving patient outcomes. The work on 2-amino-l-{pyrazolo[15a)p yridin -3 -yl}prop an -l -one is part of this broader effort to develop safer and more effective therapeutic agents.
In conclusion,2-amino-l-{py razol o[l , 5 -a ] py ridin -3 -yl } pro pan -l -one (CAS No. 1558308 41 0) is a promising compound with significant potential in medicinal chemistry and drug development. Its unique structural features and versatile reactivity make it an attractive candidate for further research and exploration. As our understanding of its biological activities grows, this molecule is likely to play a crucial role in shaping future therapeutic strategies.
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